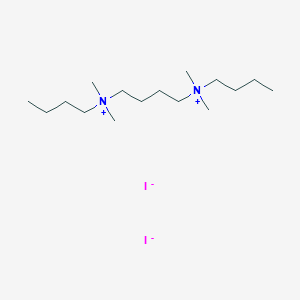
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is a quaternary ammonium compound. This compound is characterized by its two butyl groups and four methyl groups attached to the nitrogen atoms, forming a bis(aminium) structure. The diiodide indicates the presence of two iodide ions associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide typically involves the quaternization of N,N-dibutyl-N,N-dimethyl-1,4-butanediamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dibutyl-N,N-dimethyl-1,4-butanediamine in acetonitrile.
- Add an excess of methyl iodide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and precipitate the product by adding diethyl ether.
- Filter and wash the precipitate with diethyl ether to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the nitrogen atoms.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for chloride substitution) and sodium bromide (for bromide substitution). These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. These reactions are carried out under controlled conditions to prevent over-oxidation or over-reduction.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the compound. Hydrochloric acid or sodium hydroxide are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted quaternary ammonium salts.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the compound, such as N-oxides or secondary amines.
Hydrolysis: The major products are amines and alcohols derived from the breakdown of the quaternary ammonium structure.
Scientific Research Applications
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents, where its quaternary ammonium structure provides excellent surface-active properties.
Mechanism of Action
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide involves its interaction with cell membranes and proteins. The quaternary ammonium structure allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. Additionally, the compound can interact with proteins, altering their structure and function. This dual mechanism makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Dibutyl-N~4~,N~4~-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-tetra(pyridin-4-yl)benzene-1,4-diamine
- N,N,N’,N’-tetraphenyl-1,4-phenylenediamine
Uniqueness
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) diiodide is unique due to its specific quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds. Additionally, its stability and ease of synthesis make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
825619-81-6 |
|---|---|
Molecular Formula |
C16H38I2N2 |
Molecular Weight |
512.30 g/mol |
IUPAC Name |
butyl-[4-[butyl(dimethyl)azaniumyl]butyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C16H38N2.2HI/c1-7-9-13-17(3,4)15-11-12-16-18(5,6)14-10-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KZGBDHSDMYJIBM-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](C)(C)CCCC[N+](C)(C)CCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















